5-Bromopyridazin-3-amine
Overview
Description
5-Bromopyridazin-3-amine is a heterocyclic organic compound with the molecular formula C4H4BrN3 It is a derivative of pyridazine, characterized by the presence of a bromine atom at the 5th position and an amino group at the 3rd position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyridazin-3-amine typically involves the bromination of pyridazine derivatives. One common method is the reaction of 3-aminopyridazine with bromine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are employed under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Coupling Products:
Oxidation Products: Oxidized derivatives of pyridazine.
Scientific Research Applications
5-Bromopyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromopyridazin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes through its interaction with cellular proteins .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound without the bromine and amino substituents.
3-Aminopyridazine: Similar structure but lacks the bromine atom.
5-Bromo-2-methylpyridin-3-amine: Another brominated pyridazine derivative with a methyl group at the 2nd position.
Uniqueness
5-Bromopyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the amino group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various functionalized compounds .
Properties
IUPAC Name |
5-bromopyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-4(6)8-7-2-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZZTROFAJLFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735912 | |
Record name | 5-Bromopyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187237-00-8 | |
Record name | 5-Bromopyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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